1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate
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Overview
Description
1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate is a chemical compound with the molecular formula C11H24N2O3 and a molecular weight of 232.32 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxypropyl group and a carbamate moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate typically involves the reaction of 3-(2-hydroxypropyl)-4-pyridinylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate
- This compound
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of a hydroxypropyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
257937-09-0 |
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Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-hydroxypropyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-9(16)7-10-8-14-6-5-11(10)15-12(17)18-13(2,3)4/h5-6,8-9,16H,7H2,1-4H3,(H,14,15,17) |
InChI Key |
KFDMGCPJARZXHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CN=C1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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